7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15589047
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O3 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C21H25N5O3/c1-4-9-23-20(27)15-12-16-19(25(18(15)22)10-6-11-29-5-2)24-17-8-7-14(3)13-26(17)21(16)28/h4,7-8,12-13,22H,1,5-6,9-11H2,2-3H3,(H,23,27) |
| Standard InChI Key | JIZVYLKTWPZFFX-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=C(C=CC3=N2)C |
Introduction
The compound 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a triazatricyclo framework. This structure is notable for its potential biological activity and chemical reactivity, which are influenced by the presence of multiple functional groups such as imine and carboxamide functionalities. The compound's unique structure suggests it may have interesting properties relevant to medicinal chemistry, particularly due to the ethoxypropyl and prop-2-enyl moieties.
Synthesis and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. Specific conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and selectivity. While detailed protocols for this exact compound are not available, similar compounds often require careful control of reaction conditions to achieve the desired product.
Potential Applications
The potential applications of this compound span various fields, including medicinal chemistry. Interaction studies involving this compound could focus on its ability to modulate biological pathways, which might lead to therapeutic effects.
Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Not explicitly stated | Imines, Carboxamides | Medicinal Chemistry |
| 7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Approximately 306.38 | Imines, Carboxamides | Medicinal Chemistry |
| 7-(3-ethoxypropyl)-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | 369.4 | Imines, Carboxamides | Medicinal Chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume